molecular formula C26H32N4O5 B13824407 1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide

Cat. No.: B13824407
M. Wt: 480.6 g/mol
InChI Key: LPPUETFXOQEYKE-UHFFFAOYSA-N
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Description

The compound 1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide features a pyrazole core substituted with a 3,4-dimethoxyphenyl group and a methyl group. This pyrazole is linked via a 3-hydroxyphenoxy-ethyl chain to a piperidine ring bearing a carboxamide moiety.

Properties

Molecular Formula

C26H32N4O5

Molecular Weight

480.6 g/mol

IUPAC Name

1-[2-[4-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C26H32N4O5/c1-16-24(18-4-7-22(33-2)23(14-18)34-3)25(29-28-16)20-6-5-19(15-21(20)31)35-13-12-30-10-8-17(9-11-30)26(27)32/h4-7,14-15,17,31H,8-13H2,1-3H3,(H2,27,32)(H,28,29)

InChI Key

LPPUETFXOQEYKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with an appropriate β-ketoester under acidic conditions to form the pyrazole ring.

    Attachment of the Hydroxyphenoxy Group: The pyrazole intermediate is then reacted with a hydroxyphenol derivative in the presence of a base to form the hydroxyphenoxy linkage.

    Formation of the Piperidine Ring: The hydroxyphenoxy-pyrazole intermediate is then reacted with a piperidine derivative under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinone derivatives, while reduction might produce various reduced forms of the pyrazole or aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or neuroprotective effects.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(4-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

    Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting cellular responses to external stimuli.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical features of the target compound with analogous molecules from the evidence:

Compound ID/Reference Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Not explicitly given* 3,4-Dimethoxyphenyl, 5-methyl-pyrazole, 3-hydroxyphenoxy, piperidine-carboxamide ~495 (estimated) Hydroxyl, methoxy, carboxamide
C26H32N4O4 4-Methoxyphenyl, 3-methyl-pyrazole, methylphenoxy, piperidine-carboxamide 464.566 Methoxy, carboxamide
C27H25FN4O4 4-Fluorophenyl, 2,6-dimethoxyphenyl, pyrazole-carboxamide 488.51 (estimated) Fluorine, methoxy, carboxamide
C24H31N3O5 4-Methoxyphenyl, pyrrolidinone, piperidine-carboxamide 441.53 Methoxy, ketone, carboxamide
C14H18F2N3O4S Difluoromethyl-pyrazole, sulfonyl-piperidine, carboxylic acid 377.37 Sulfonyl, carboxylic acid, fluorine
Key Observations:
  • Hydroxyl Group: The 3-hydroxyphenoxy moiety introduces polarity, which may improve solubility but reduce membrane permeability relative to methyl-substituted analogs () .
  • Piperidine-Carboxamide : Shared with and , this group is critical for hydrogen bonding with biological targets, such as neurotensin receptors (NTS1/NTS2) .
Receptor Binding and Calcium Mobilization

Compounds with pyrazole-carboxamide architectures (e.g., ) exhibit neurotensin receptor (NTS1/NTS2) activity in calcium mobilization assays, with EC50 values in the nanomolar range . The target compound’s hydroxyl and dimethoxy groups may enhance binding specificity, though direct activity data are unavailable.

Metabolic Stability
  • ’s pyrrolidinone-piperidine hybrid demonstrates reduced metabolic degradation compared to simpler pyrazole derivatives due to steric hindrance from the pyrrolidinone ring .
  • Sulfonyl-containing analogs () exhibit longer half-lives due to sulfonyl group stability but may face solubility challenges .

Physicochemical Properties

Property Target Compound
LogP (Estimated) ~2.8 ~3.2 ~2.5
Hydrogen Bond Donors 3 2 3
Topological Polar Surface Area (Ų) ~110 ~95 ~120
  • LogP: The target compound’s lower LogP vs.
  • Polar Surface Area : Higher than , aligning with neurotensin receptor ligands (e.g., ) that require polar interactions .

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